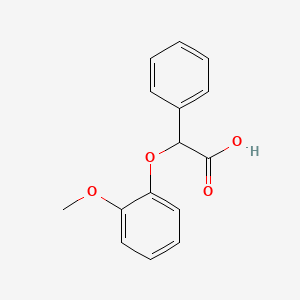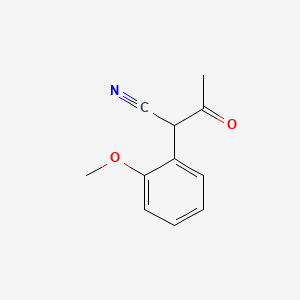
5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole est un composé hétérocyclique qui contient à la fois des cycles pyrrole et triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du pyrrole avec des dérivés du triazole en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent des températures élevées et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des procédés de lots à grande échelle ou des procédés à écoulement continu. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction. Le choix des catalyseurs et des solvants est essentiel pour garantir l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, utilisant souvent des réactifs halogénés ou des composés organométalliques.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Réactifs halogénés en présence d'une base telle que le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyrrole ou triazole.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier en tant qu'inhibiteurs d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés, notamment des polymères et des revêtements présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou interférer avec les voies de signalisation des récepteurs. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-(1H-Pyrrol-1-yl)nicotinique
- 4-(2,5-Diméthyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 4-(2,5-Diméthyl-1H-pyrrol-1-yl)-N’-(2-(substitué)acétyl)benzohydrazides
Unicité
Le 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole est unique en raison de sa combinaison de cycles pyrrole et triazole, qui confèrent des propriétés électroniques et stériques distinctes. Cette unicité en fait un composé précieux pour diverses applications, en particulier dans le développement de nouveaux produits pharmaceutiques et de matériaux avancés.
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
5-pyrrol-1-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H6N4/c1-2-4-10(3-1)6-7-5-8-9-6/h1-5H,(H,7,8,9) |
Clé InChI |
RTQYJVCLQOCWIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)
![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)
![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)
![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)
![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)

![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
